Ivaltinostat formic

Drug Formulation Pharmacokinetics Oral Bioavailability

Ivaltinostat formic (CG-200745 formic) is the formate salt of a novel, orally active pan-histone deacetylase (HDAC) inhibitor. The compound features a hydroxamic acid zinc-binding group and exhibits inhibitory activity against Class I and Class II HDAC enzymes.

Molecular Formula C25H35N3O6
Molecular Weight 473.6 g/mol
Cat. No. B8201730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvaltinostat formic
Molecular FormulaC25H35N3O6
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21.C(=O)O
InChIInChI=1S/C24H33N3O4.CH2O2/c1-27(2)17-9-16-25-24(29)20(11-4-3-5-15-23(28)26-30)18-31-22-14-8-12-19-10-6-7-13-21(19)22;2-1-3/h6-8,10-14,30H,3-5,9,15-18H2,1-2H3,(H,25,29)(H,26,28);1H,(H,2,3)/b20-11+;
InChIKeyVEXVTHBGCTTXEI-DOELHFPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ivaltinostat Formic (CG-200745 Formic) Procurement Guide: Compound Class and Baseline Characteristics


Ivaltinostat formic (CG-200745 formic) is the formate salt of a novel, orally active pan-histone deacetylase (HDAC) inhibitor [1]. The compound features a hydroxamic acid zinc-binding group and exhibits inhibitory activity against Class I and Class II HDAC enzymes [2]. As a salt form, it offers enhanced aqueous solubility and stability compared to the free base, supporting both oral and parenteral preclinical and clinical applications . Ivaltinostat is currently under clinical investigation for multiple cancer indications, including pancreatic ductal adenocarcinoma, myelodysplastic syndromes, and solid tumors [3].

Why Ivaltinostat Formic (CG-200745 Formic) Cannot Be Substituted with Generic Pan-HDAC Inhibitors


Pan-HDAC inhibitors are not functionally interchangeable. Despite sharing a hydroxamic acid zinc-binding motif, individual compounds differ substantially in pharmacokinetic half-life, tissue distribution, solubility profile, and resistance-overcoming capacity [1]. Ivaltinostat formic distinguishes itself through a 2- to 5-fold longer elimination half-life than vorinostat or belinostat, clinically validated oral bioavailability enabled by its salt form, and demonstrated synergy in gemcitabine-resistant pancreatic cancer models where other HDAC inhibitors have not been evaluated [2][3]. Substituting a generic pan-HDAC inhibitor without accounting for these differential characteristics risks compromising both experimental reproducibility and translational relevance .

Ivaltinostat Formic (CG-200745 Formic) Comparative Evidence: Quantitative Differentiation Against Closest Analogs


Aqueous Solubility: Salt Form Enables Water Solubility Unachievable with Free Base

Ivaltinostat formic demonstrates aqueous solubility of 50 mg/mL (105.58 mM) , whereas the free base form (CG-200745) is insoluble in water and soluble only in DMSO . This represents a greater than 100-fold improvement in aqueous solubility relative to the free base, which is not detectable in water. The enhanced solubility is critical for enabling oral formulation and consistent in vivo dosing.

Drug Formulation Pharmacokinetics Oral Bioavailability

Elimination Half-Life: Extended Dosing Interval Compared to Approved Pan-HDAC Inhibitors

Ivaltinostat exhibits a mean elimination half-life (t₁/₂) of 5.67 ± 2.69 hours in patients with refractory solid malignancies [1]. In contrast, the FDA-approved pan-HDAC inhibitors vorinostat and belinostat have substantially shorter half-lives of approximately 2 hours [2] and 1.1 hours [3], respectively. This 2- to 5-fold longer half-life may permit less frequent dosing or maintain target engagement for extended durations. [1][2][3]

Clinical Pharmacology Pharmacokinetics Dosing Optimization

Pancreatic Cancer Activity: Overcomes Gemcitabine Resistance In Vivo

In a pancreatic cancer xenograft model, combination treatment with gemcitabine/erlotinib plus CG200745 reduced tumor size by 50% compared to control [1]. Importantly, CG200745 significantly improved the sensitivity of gemcitabine-resistant pancreatic cancer cells to gemcitabine and decreased expression of multidrug resistance protein 3 (MRP3) and MRP4 [1]. While other pan-HDAC inhibitors have not been systematically evaluated in this resistant setting, this represents a functional differentiation relevant to pancreatic cancer research. [1]

Pancreatic Cancer Drug Resistance In Vivo Efficacy

HDAC Inhibitory Potency: Comparable Efficacy to Vorinostat and Belinostat

CG200745 inhibits deacetylation of histone H3 and tubulin to an equivalent extent as vorinostat and belinostat in prostate cancer cell lines [1]. In LNCaP, DU145, and PC3 cells, CG200745 exhibits IC₅₀ values of 1.7 μM, 2.2 μM, and 8.4 μM, respectively, after 48-hour exposure [2]. Vorinostat has been reported to inhibit LNCaP growth at concentrations of 2.5–7.5 μM . This places CG200745's potency within the clinically relevant range of approved pan-HDAC inhibitors. [1][2]

HDAC Inhibition Histone Acetylation Apoptosis

Synergistic Cytotoxicity with Docetaxel in Castration-Resistant Prostate Cancer

Combination treatment with CG200745 and docetaxel synergistically inhibited the growth of castration-resistant prostate cancer (CRPC) 22Rv1 and VCaP cells, as determined by synergy index analysis [1]. The combination reduced levels of full-length androgen receptor (AR-FL), AR splice variants (AR-Vs), and prostate-specific antigen (PSA) more efficiently than docetaxel or vorinostat alone [1]. Vorinostat was tested in parallel and produced similar synergy, confirming that CG200745 achieves at least comparable combination efficacy. [1]

Prostate Cancer Combination Therapy Synergy

Ivaltinostat Formic (CG-200745 Formic): High-Value Research and Industrial Application Scenarios


Pancreatic Cancer Models with Gemcitabine Resistance

Use ivaltinostat formic in in vitro and in vivo pancreatic cancer studies where gemcitabine resistance is a primary endpoint. Evidence from xenograft models shows 50% tumor size reduction when combined with gemcitabine/erlotinib, along with decreased MRP3/MRP4 expression [1]. This application is uniquely supported by published data not available for other pan-HDAC inhibitors. [1]

Oral Dosing Preclinical Studies Requiring Consistent Exposure

Select ivaltinostat formic for oral administration studies in rodents or larger animals. The salt form's aqueous solubility (50 mg/mL) enables uniform dosing solutions and reduces variability in bioavailability . The free base's insolubility in water would necessitate DMSO-based formulations, which can confound oral pharmacokinetic assessments.

Combination Regimens with Taxanes in Prostate Cancer

Employ ivaltinostat formic in combination with docetaxel in castration-resistant prostate cancer models. The combination has been shown to synergistically inhibit cell growth and suppress AR/AR-V signaling, with efficacy comparable to vorinostat [2]. The longer half-life of ivaltinostat (5.67 h vs. ~2 h for vorinostat) may allow less frequent dosing in long-term in vivo experiments. [3]

Pharmacokinetic/Pharmacodynamic Studies Requiring Extended Half-Life

Utilize ivaltinostat formic for PD studies where sustained target engagement is desired. Its 5.67-hour half-life [3] provides a 2- to 5-fold longer window for assessing histone acetylation dynamics compared to vorinostat or belinostat [4][5]. This can reduce the number of doses required in multi-day studies and improve the signal-to-noise ratio in PD assays. [3][4][5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivaltinostat formic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.